molecular formula C20H23N3O5S2 B2699109 methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate CAS No. 478045-11-3

methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate

Cat. No.: B2699109
CAS No.: 478045-11-3
M. Wt: 449.54
InChI Key: OJSIPBRCOAMNIE-UHFFFAOYSA-N
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Description

methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholino group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-thiophenecarboxylic acid with appropriate reagents to introduce the morpholinoacetyl and phenylsulfanyl groups. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino and phenylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-({2-[2-(morpholin-4-yl)acetamido]phenyl}sulfanyl)acetamido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The morpholino group can facilitate binding to proteins, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-[[2-[2-[(2-morpholin-4-ylacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-27-20(26)19-15(6-11-29-19)22-18(25)13-30-16-5-3-2-4-14(16)21-17(24)12-23-7-9-28-10-8-23/h2-6,11H,7-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSIPBRCOAMNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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